molecular formula C12H12O4S B5792430 dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate

dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate

Cat. No.: B5792430
M. Wt: 252.29 g/mol
InChI Key: KUOCOOIPQDJGFH-HWKANZROSA-N
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Description

Dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate typically involves the reaction of thiophene derivatives with malonic ester derivatives under specific conditions. One common method is the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde reacts with dimethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into thiol derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the ester groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. Additionally, the compound can participate in electron transfer reactions, influencing redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl propargylmalonate: Another ester derivative with a similar structure but different functional groups.

    Diethyl malonate: A related compound with ethyl ester groups instead of methyl ester groups.

    Thiophene-2-carbaldehyde: A precursor in the synthesis of the target compound, featuring the thiophene ring.

Uniqueness

Dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate is unique due to its specific combination of a thiophene ring and malonic ester moiety

Properties

IUPAC Name

dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S/c1-15-11(13)10(12(14)16-2)7-3-5-9-6-4-8-17-9/h3-8H,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOCOOIPQDJGFH-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CC1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=C/C=C/C1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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